Ccris 1810 Exhibits Significantly Lower Mutagenic Potency Compared to the Lead Aminopyrazole PD-71627 in the Ames Test
In a head-to-head comparison using the Salmonella typhimurium TA100 strain with Aroclor 1254-induced rat liver S9 activation, the mutagenic activity of Ccris 1810 (PD-109394) was quantified at 230 revertants per nanomole (rev/nmol). This is approximately 51-fold lower than the activity of its close structural analog, the amino-pyrazole PD-71627, which induced 11,800 rev/nmol under identical assay conditions [1]. This precise numerical differential establishes PD-109394 as a moderately potent mutagen, in stark contrast to the highly potent core structure from which its side chain is derived.
| Evidence Dimension | Mutagenic potency in S. typhimurium |
|---|---|
| Target Compound Data | 230 rev/nmol |
| Comparator Or Baseline | PD-71627: 11,800 rev/nmol |
| Quantified Difference | 51-fold lower activity for Ccris 1810 |
| Conditions | Salmonella typhimurium TA100 strain; 20-min pre-incubation with Aroclor 1254-induced rat liver S9. |
Why This Matters
This data is critical for researchers who need a mutagenic aminopyrazole for mechanistic studies but must avoid the overwhelming genotoxic stress caused by PD-71627, which can mask subtle biological responses.
- [1] Aust AE, et al. Induction of bacterial mutations by aminopyrazoles, compounds which cause mammary cancer in rats. Carcinogenesis. 1986 Dec;7(12):2019-23. View Source
